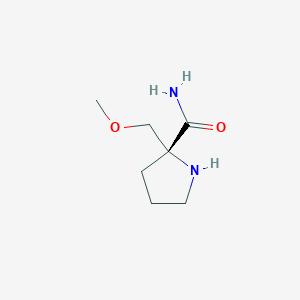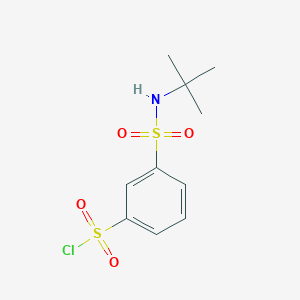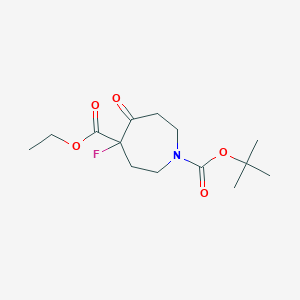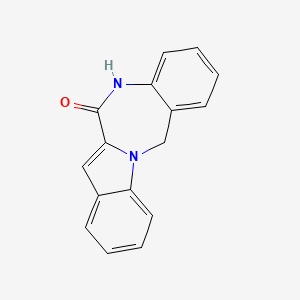
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is a heterocyclic compound that combines the structural features of indole and benzodiazepine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid . Another approach involves the use of ferric trichloride as a catalyst to promote the formation of the desired product .
Industrial Production Methods
the use of scalable and efficient catalytic processes, such as those involving ferric trichloride, could be adapted for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like N-aryl ynamides.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-aryl ynamides in the presence of gold catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting vital processes such as DNA replication and transcription . This intercalation is facilitated by the planar structure of the compound, which allows it to fit between the base pairs of the DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares a similar indole-based structure and exhibits comparable DNA intercalating properties.
6H-indolo[2,3-b]quinoline: Another indole-based compound with significant pharmacological activities.
Uniqueness
6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is unique due to its combination of indole and benzodiazepine structures, which confer a distinct set of chemical and biological properties. This dual structural feature allows it to interact with a broader range of molecular targets compared to its analogs .
Propriétés
Formule moléculaire |
C16H12N2O |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
6,11-dihydroindolo[2,1-c][1,4]benzodiazepin-12-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15-9-11-5-2-4-8-14(11)18(15)10-12-6-1-3-7-13(12)17-16/h1-9H,10H2,(H,17,19) |
Clé InChI |
ILXBVUVUDSAJOS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4N31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


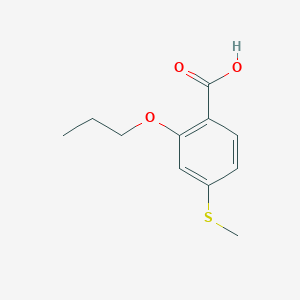
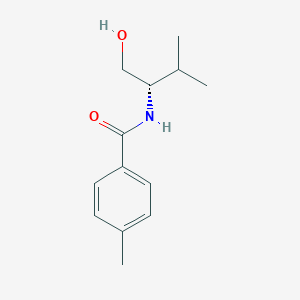

![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B8428871.png)
![1-[6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]ethanamine](/img/structure/B8428882.png)

![1-Benzyl-4-chloro-3-phenylamino-pyrazolo[3,4-d]pyrimidine](/img/structure/B8428893.png)
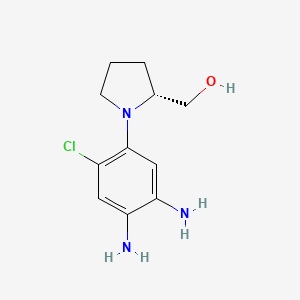
![3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B8428913.png)
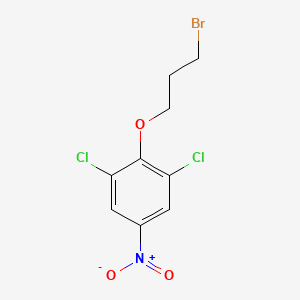
![N-(2-Fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8428938.png)
